molecular formula C8H12O3S B1382507 Methyl 2-oxo-2-(thian-4-yl)acetate CAS No. 1803584-47-5

Methyl 2-oxo-2-(thian-4-yl)acetate

Cat. No.: B1382507
CAS No.: 1803584-47-5
M. Wt: 188.25 g/mol
InChI Key: NXCCTEDQPBUXDN-UHFFFAOYSA-N
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Description

Methyl 2-oxo-2-(thian-4-yl)acetate is an organic compound with the molecular formula C8H12O3S. It is also known by its IUPAC name, methyl 2-oxo-2-(tetrahydro-2H-thiopyran-4-yl)acetate . This compound is characterized by the presence of a thian-4-yl group attached to an oxoacetate moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-oxo-2-(thian-4-yl)acetate can be synthesized through various synthetic routes. One common method involves the reaction of tetrahydrothiopyran-4-one with methyl chloroacetate in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF). The product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity. The compound is often stored at room temperature and shipped under normal conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-2-(thian-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-oxo-2-(thian-4-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-oxo-2-(thian-4-yl)acetate involves its interaction with various molecular targets. The oxo group can participate in nucleophilic addition reactions, while the thian-4-yl group can undergo oxidation or reduction. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-oxo-2-(thian-3-yl)acetate
  • Methyl 2-oxo-2-(thian-5-yl)acetate
  • Ethyl 2-oxo-2-(thian-4-yl)acetate

Uniqueness

Methyl 2-oxo-2-(thian-4-yl)acetate is unique due to its specific structural configuration, which imparts distinct reactivity and properties. The position of the thian-4-yl group influences its chemical behavior and makes it suitable for specific synthetic applications .

Properties

IUPAC Name

methyl 2-oxo-2-(thian-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3S/c1-11-8(10)7(9)6-2-4-12-5-3-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCCTEDQPBUXDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1CCSCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401188974
Record name 2H-Thiopyran-4-acetic acid, tetrahydro-α-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401188974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803584-47-5
Record name 2H-Thiopyran-4-acetic acid, tetrahydro-α-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803584-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Thiopyran-4-acetic acid, tetrahydro-α-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401188974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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